3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique triazatetracyclic structure
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against anaplastic lymphoma kinase .
Mode of Action
It is suggested that the compound might interact with its targets through intercalation .
Biochemical Pathways
Similar compounds have been reported to inhibit cell growth, possibly affecting cell cycle regulation and apoptosis pathways .
Result of Action
Similar compounds have been reported to exhibit good activities against various cancer cell lines, including hep-g2 (human liver cancer), t-24 (human bladder cancer cell), and sk-ov-3 (human ovarian cancer) cell lines .
Preparation Methods
The synthesis of 3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like iodine and silver salts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of catalysts like palladium and solvents such as dimethyl sulfoxide (DMSO). .
Scientific Research Applications
3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar compounds include other triazatetracyclic derivatives, such as:
- 9,9-dimethyl-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene
- 9-butyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene
- 9-phenyl-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Biological Activity
3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article synthesizes available research findings regarding its biological activity.
- Molecular Formula : C19H15ClN3S
- Molecular Weight : 317.407 g/mol
- CAS Number : 24192-82-3
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets:
- Anthelmintic Activity : Research indicates that compounds with similar structural frameworks exhibit anthelmintic properties. A study utilizing Caenorhabditis elegans as a model organism demonstrated that certain derivatives can inhibit nematode growth and reproduction effectively .
- Inhibition of Protein Kinases : The presence of a benzothiophene moiety suggests potential inhibitory effects on protein kinases involved in cell signaling pathways related to cancer proliferation and survival. Preliminary studies have shown that analogs can modulate kinase activity, leading to reduced tumor growth in vitro .
- Antimicrobial Properties : Some derivatives within the same chemical class have displayed antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Table 1: Summary of Biological Activities
Case Study 1: Anthelmintic Screening
A screening of a library of compounds including derivatives of 3-chloro-N-{...} was conducted using C. elegans. The study found that certain compounds significantly reduced the viability of the worms at low concentrations, suggesting a promising avenue for developing new anthelmintics .
Case Study 2: Cancer Cell Proliferation
In vitro studies on human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation through induction of apoptosis and cell cycle arrest at the G1 phase. This was attributed to the compound's ability to interfere with signaling pathways mediated by specific kinases .
Properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClN4OS/c24-19-14-8-2-6-12-18(14)30-20(19)22(29)27-23-26-15-9-3-1-7-13(15)21-25-16-10-4-5-11-17(16)28(21)23/h1-12H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGNMTUOHUJOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=C(C6=CC=CC=C6S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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